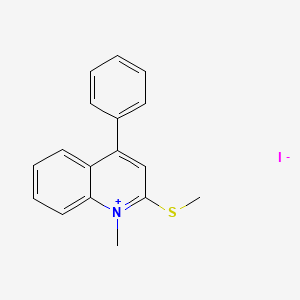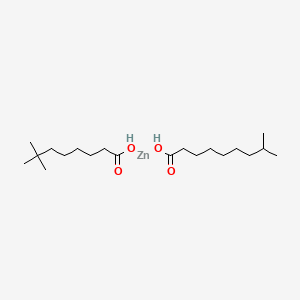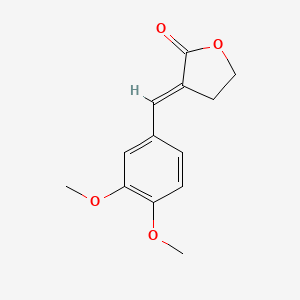
Palmitic monoisopropanolamide, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitic monoisopropanolamide, (S)-, also known as (S)-2-Hydroxypropyl palmitamide, is a compound with the molecular formula C19H39NO2 and a molecular weight of 313.5185 g/mol . It is a derivative of palmitic acid, a common saturated fatty acid found in various natural sources such as palm oil, meat, and dairy products . This compound is characterized by its specific stereochemistry, having one defined stereocenter .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of palmitic monoisopropanolamide, (S)-, typically involves the reaction of palmitic acid with isopropanolamine. The process generally requires a heating synthesis reaction in the presence of a solid metal oxide catalyst . The reaction conditions include maintaining an elevated temperature to facilitate the formation of the amide bond between the palmitic acid and isopropanolamine.
Industrial Production Methods
Industrial production methods for palmitic monoisopropanolamide, (S)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalysts and reaction parameters is crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
Palmitic monoisopropanolamide, (S)-, can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, reducing the compound to its corresponding alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated compounds.
科学的研究の応用
Palmitic monoisopropanolamide, (S)-, has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: It is investigated for its potential biological activities, including its role in lipid metabolism and cell signaling pathways.
Industry: It is utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of palmitic monoisopropanolamide, (S)-, involves its interaction with specific molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARα, PPAR-δ, PPAR-γ), and transient receptor potential vanilloid type-1 (TRPV1) channels . These interactions modulate various physiological processes, including inflammation, pain perception, and lipid metabolism.
類似化合物との比較
Similar Compounds
Palmitoylethanolamide (PEA): A well-known compound with anti-inflammatory and neuroprotective properties.
Stearic monoisopropanolamide: Similar in structure but derived from stearic acid instead of palmitic acid.
Oleic monoisopropanolamide: Derived from oleic acid, differing in the degree of unsaturation.
Uniqueness
Palmitic monoisopropanolamide, (S)-, is unique due to its specific stereochemistry and its distinct interaction with molecular targets. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications.
特性
CAS番号 |
179951-57-6 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
N-[(2S)-2-hydroxypropyl]hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1 |
InChIキー |
VQNMGLLFMPXVFN-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


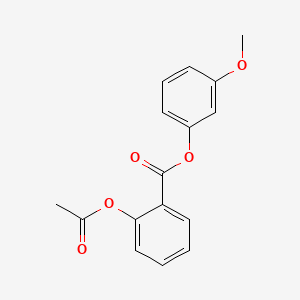


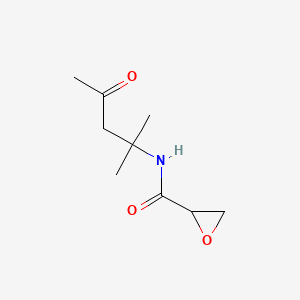
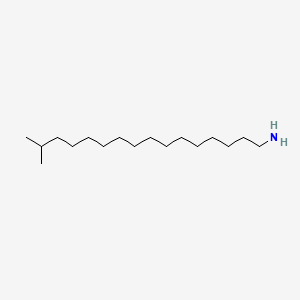
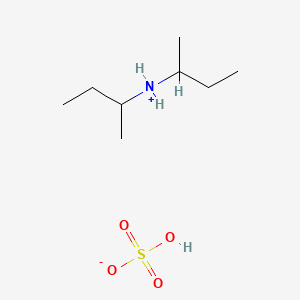
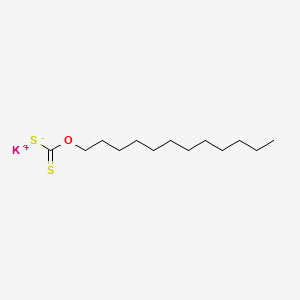
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

